(S)-WAY 100135 dihydrochloride
Overview
Description
Synthesis Analysis
While specific details on the synthesis of (S)-WAY 100135 dihydrochloride were not directly found, related research on the synthesis of complex molecules, including those with boron hydrides and dihydrogen complexes, provides a context for understanding the chemical synthesis processes that might be involved. Transition-metal-promoted reactions, such as those catalyzed by platinum and palladium, play a significant role in the synthesis of structurally complex molecules, which could be analogous to the synthesis pathways for compounds like (S)-WAY 100135 dihydrochloride (Kadleček, Carroll, & Sneddon, 2000).
Molecular Structure Analysis
The molecular structure of (S)-WAY 100135 dihydrochloride, including its stereochemistry and functional groups, plays a crucial role in its interaction with biological targets such as the 5-HT1A receptor. The presence of specific functional groups and the spatial arrangement of atoms within the molecule contribute to its pharmacological activity. While detailed molecular structure analysis specific to (S)-WAY 100135 dihydrochloride was not provided, general principles of coordination chemistry and molecular structure analysis apply to understanding its chemical behavior and interactions (Heinekey & Oldham, 1993).
Chemical Reactions and Properties
The chemical reactions and properties of (S)-WAY 100135 dihydrochloride can be inferred from studies on similar compounds, highlighting the importance of understanding reaction mechanisms, such as dehydrochlorination and hydrosilylation, which could be relevant to its synthesis and modification. For instance, catalytic reactions involving poly(vinyl chloride) demonstrate the potential for complex chemical transformations that could be analogous to those involved in producing or modifying (S)-WAY 100135 dihydrochloride (Rabek, Lucki, Kereszti, Hjertberg, & Jun, 1990).
Physical Properties Analysis
The physical properties of (S)-WAY 100135 dihydrochloride, such as solubility, melting point, and stability, are essential for its handling and application in research. Although specific details on these properties were not found, the study of similar compounds provides insights into the factors that influence these properties, including molecular structure, intermolecular interactions, and the presence of specific functional groups.
Chemical Properties Analysis
The chemical properties of (S)-WAY 100135 dihydrochloride, including reactivity, acidity/basicity, and interaction with other chemicals, determine its behavior in biological systems and its potential as a therapeutic agent. Studies on related compounds, such as those focusing on the synthesis and reactivity of dihydrogen complexes and organometallic compounds, offer a foundation for understanding the chemical behavior of (S)-WAY 100135 dihydrochloride (Bianchini, Pérez, Peruzzini, Zanobini, & Vacca, 1991).
Scientific Research Applications
Anxiolytic Effects : (S)-WAY 100135 dihydrochloride has been shown to produce anxiolytic-like effects in murine models. For instance, it increased open arm entries and time in the elevated plus-maze test, indicating reduced anxiety (Rodgers & Cole, 1994).
Antipsychotic Potential : The compound has been found to attenuate the psychotomimetic effects of MK-801, a non-competitive antagonist of NMDA receptors, suggesting a potential role in antipsychotic therapy (Wdzony et al., 2000).
Role in Stereotyped Behavior : Research indicates that (S)-WAY 100135 dihydrochloride can modulate stereotyped behavior induced by dizocilpine, a NMDA receptor antagonist, further underscoring its influence on serotonergic systems (Löscher & Hönack, 1993).
Effect on Spatial Learning : Studies show that (S)-WAY 100135 dihydrochloride can prevent the impairment of spatial learning caused by intrahippocampal scopolamine, suggesting its potential in enhancing cognitive functions (Carli, Luschi, & Samanin, 1995).
Antidepressant Properties : The compound has exhibited antidepressant properties in a chronic mild stress model of depression, revealing its possible application in mood disorder treatments (Przegaliński, Moryl, & Papp, 1995).
Neurochemical Profile : (S)-WAY 100135 dihydrochloride has a significant neurochemical profile, as it does not alter extracellular levels of serotonin in the hippocampus, indicating no agonist properties at 5-HT1A receptors (Routledge, Gurling, Wright, & Dourish, 1993).
Modulation of Feeding Behavior : The compound has been studied for its effects on feeding, demonstrating an antagonistic action on 8-OH-DPAT-induced hyperphagia in rats (Hartley & Fletcher, 1994).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions when handling the compound.
Future Directions
This involves potential future research directions, such as new synthetic methods, applications, or theoretical studies.
For a specific compound like “(S)-WAY 100135 dihydrochloride”, you would need to look up these details in scientific literature or databases. Please note that not all compounds will have information available in all these categories. For example, a newly synthesized compound might not have known safety information or identified future research directions. If you have a different compound or a more general question about chemistry, I’d be happy to try to help further!
properties
IUPAC Name |
N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2.2ClH/c1-24(2,3)25-23(28)20(19-10-6-5-7-11-19)18-26-14-16-27(17-15-26)21-12-8-9-13-22(21)29-4;;/h5-13,20H,14-18H2,1-4H3,(H,25,28);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGZNBYDSDEOED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564209 | |
Record name | N-tert-Butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-WAY 100135 dihydrochloride | |
CAS RN |
149055-79-8, 149007-54-5 | |
Record name | N-tert-Butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10564209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-WAY 100135 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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